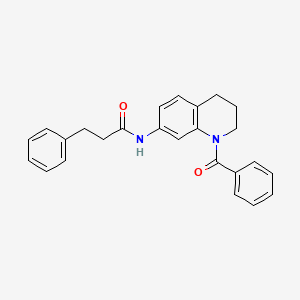![molecular formula C23H25N3O4 B6569140 3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021212-09-8](/img/structure/B6569140.png)
3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” belongs to a class of organic compounds known as spiro compounds. Spiro compounds are characterized by their unique structure, where two or more rings are connected by a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spiro[4.5]decane scaffold, which is a type of bicyclic compound with one atom being a part of two rings . The compound also contains a triaza group (three nitrogen atoms) and two dione groups (two carbonyl groups).科学研究应用
3-PEPT-8-PAP has been studied for its potential applications in various scientific research areas such as cancer research, neuroscience, and pharmacology. In cancer research, 3-PEPT-8-PAP has been used to investigate the role of protein kinase C (PKC) in cancer cell proliferation and apoptosis. In neuroscience, it has been used to study the role of glutamate receptors in synaptic plasticity and learning and memory. In pharmacology, 3-PEPT-8-PAP has been used to study the effects of drugs on the central nervous system.
作用机制
The mechanism of action of 3-PEPT-8-PAP is not yet fully understood. It is believed to act as an agonist at certain glutamate receptors and as an antagonist at certain protein kinase C (PKC) isozymes. It is also believed to interact with certain neurotransmitter receptors, such as the serotonin receptor, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PEPT-8-PAP have been studied in various animal models. In rodents, 3-PEPT-8-PAP has been found to induce anxiolytic-like effects, as well as anticonvulsant and antidepressant-like effects. In addition, it has been found to modulate the release of the neurotransmitters dopamine and serotonin, as well as the hormones cortisol and corticosterone.
实验室实验的优点和局限性
The use of 3-PEPT-8-PAP in lab experiments has several advantages. Firstly, it is relatively easy to synthesize in the laboratory, making it readily available for research purposes. Secondly, it is a highly selective agonist or antagonist at certain receptors and isozymes, making it useful for studying the effects of drugs on specific receptor systems. Finally, it is relatively non-toxic and has low potential for abuse.
The main limitation of 3-PEPT-8-PAP is its short half-life in vivo, which limits its use in long-term studies. In addition, its mode of action is not yet fully understood, making it difficult to predict its effects in certain contexts.
未来方向
The potential future directions for 3-PEPT-8-PAP research are numerous. Firstly, further research is needed to understand its mechanism of action and to identify potential therapeutic applications. Secondly, further research is needed to identify potential drug-drug interactions and to optimize its pharmacokinetic and pharmacodynamic properties. Thirdly, further research is needed to investigate its potential use as a biomarker for various diseases and disorders. Finally, further research is needed to investigate its potential use as a tool for drug discovery and development.
合成方法
3-PEPT-8-PAP is synthesized in the laboratory by combining 2-phenoxyethyl and 2-phenylacetyl groups with 1,3,8-triazaspiro[4.5]decane-2,4-dione. The reaction is carried out at room temperature in a solvent such as dichloromethane or toluene. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product is then purified by column chromatography and recrystallization.
属性
IUPAC Name |
3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c27-20(17-18-7-3-1-4-8-18)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-30-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUKECDPYKSQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





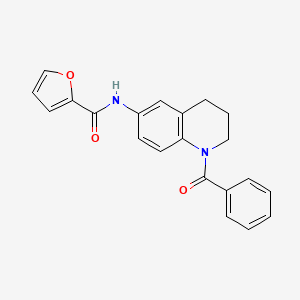

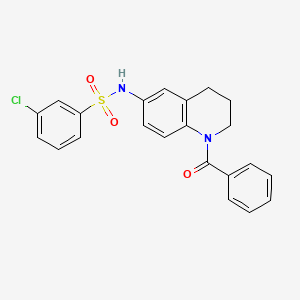
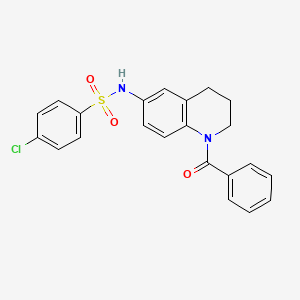
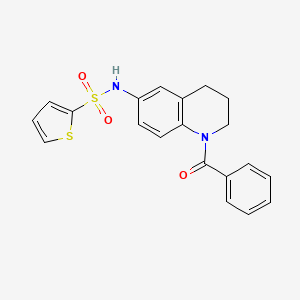
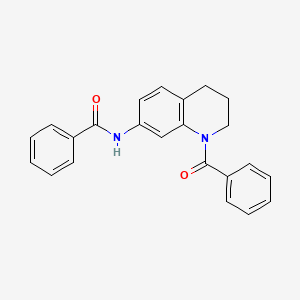
![3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6569129.png)
![2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B6569147.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6569151.png)
